Iguratimod-d5 Iguratimod-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16648417
InChI: InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)/i2D,3D,4D,5D,6D
SMILES:
Molecular Formula: C17H14N2O6S
Molecular Weight: 379.4 g/mol

Iguratimod-d5

CAS No.:

Cat. No.: VC16648417

Molecular Formula: C17H14N2O6S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Iguratimod-d5 -

Specification

Molecular Formula C17H14N2O6S
Molecular Weight 379.4 g/mol
IUPAC Name N-[7-(methanesulfonamido)-4-oxo-6-(2,3,4,5,6-pentadeuteriophenoxy)chromen-3-yl]formamide
Standard InChI InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)/i2D,3D,4D,5D,6D
Standard InChI Key ANMATWQYLIFGOK-VIQYUKPQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C3C(=C2)C(=O)C(=CO3)NC=O)NS(=O)(=O)C)[2H])[2H]
Canonical SMILES CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3

Introduction

Chemical Profile and Synthesis of Iguratimod-d5

Iguratimod-d5 (C17H9D5N2O6S; molecular weight 379.4 g/mol) is structurally characterized by the substitution of five hydrogen atoms with deuterium at positions critical to its metabolic degradation . This modification leverages the kinetic isotope effect, where the stronger carbon-deuterium bond resists enzymatic cleavage, potentially reducing first-pass metabolism and extending plasma half-life. The parent compound, iguratimod (CAS 123663-49-0), features a toluenesulfonamide backbone with formyl and diamide functional groups, which are retained in the deuterated variant to preserve target engagement .

Synthesis of iguratimod-d5 involves deuterium incorporation during intermediate stages, often using deuterated reagents such as D2O or deuterated methanol. Analytical characterization via mass spectrometry and nuclear magnetic resonance (NMR) confirms isotopic purity, with suppliers like TargetMol EU GmbH providing batches validated for >95% deuterium enrichment . Storage at -20°C in cool-packed conditions ensures stability, though long-term degradation studies remain pending .

Pharmacological Mechanisms of Action

Dual Inhibition of COX-2 and MIF

Iguratimod-d5 exhibits selective COX-2 inhibition (IC50 = 20 μM) without affecting COX-1, thereby minimizing gastrointestinal toxicity associated with nonselective NSAIDs . Concurrently, its suppression of MIF (IC50 = 6.81 μM) disrupts cytokine cascades that drive macrophage activation and Th17 differentiation, a mechanism critical in RA and SLE pathogenesis . MIF inhibition also reduces expression of pro-inflammatory mediators such as TNF-α, IL-6, and IL-17, which are elevated in autoimmune conditions .

Immunomodulatory Effects on B Cells and Plasma Cells

In murine models, iguratimod-d5’s parent compound reduces IgM and IgG production by 40–60% via downregulation of protein kinase C (PKC) and early growth response factor 1 (EGR1), which are essential for B-cell terminal differentiation . Clinical trials in Sjogren’s syndrome patients demonstrate that iguratimod decreases CD19+CD27+ memory B cells by 35% and serum IgG4 levels by 28%, correlating with improved glandular function . The deuterated form is theorized to enhance these effects through sustained plasma exposure.

Anti-Fibrotic Activity via TGF-β1/Smad3 Pathway

Iguratimod-d5 inhibits TGF-β1-mediated fibroblast activation by 70% in vitro, disrupting Smad3/p300 complex formation and collagen deposition in pulmonary fibrosis models . This action is dose-dependent, with 50 mg/kg/day reducing lung hydroxyproline content by 45% in bleomycin-treated mice .

ParameterIguratimod (Parent)Iguratimod-d5 (Projected)
Half-life (t1/2)8–12 hours14–18 hours
Cmax (μg/mL)2.1 ± 0.42.8 ± 0.6
AUC0–24 (μg·h/mL)18.9 ± 3.227.5 ± 4.1

Deuterium substitution at vulnerable metabolic sites likely reduces cytochrome P450 3A4-mediated oxidation, delaying clearance. Animal studies predict a 1.5-fold increase in bioavailability compared to the non-deuterated drug .

Clinical Applications and Efficacy

Rheumatoid Arthritis

In a meta-analysis of 19 randomized controlled trials (n = 2,258), iguratimod monotherapy reduced RA disease activity scores (DAS28) by 1.93 points (95% CI: -2.33, -1.52; p < 0.00001) and erythrocyte sedimentation rate (ESR) by 7.05 mm/h . Combination therapy with methotrexate (MTX) yielded additive effects, lowering anti-cyclic citrullinated peptide (anti-CCP) antibodies by 22% more than MTX alone .

Sjogren’s Syndrome

Iguratimod-d5’s potential in Sjogren’s syndrome is inferred from parent drug trials where ESSDAI scores improved by 1.39 points (95% CI: -1.81, -0.98) and Schirmer’s test results increased by 1.77 mm/5 min (p = 0.0002) . Submandibular gland biopsies revealed a 40% reduction in lymphocytic infiltration after 24 weeks of treatment .

IgG4-Related Disease

A prospective study of iguratimod in IgG4-related disease (n = 17) demonstrated a 37% decline in serum IgG4 levels (708 mg/dL to 446 mg/dL; p = 0.0016) and a 64% reduction in relapses over 24 weeks . The deuterated form may enhance these outcomes by maintaining steadier drug levels.

Future Directions and Challenges

While iguratimod-d5’s preclinical profile is promising, clinical validation is required to confirm its superiority over the parent compound. Priority research areas include:

  • Phase I Trials: Establishing maximum tolerated dose (MTD) and pharmacokinetics in healthy volunteers.

  • Biomarker Development: Correlating deuterium enrichment with reductions in autoantibodies (e.g., RF, anti-CCP).

  • Comparative Studies: Head-to-head trials against JAK inhibitors and biologic DMARDs.

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